molecular formula C70H90Co2F6N4O20S2 B12320882 Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether

Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether

Cat. No.: B12320882
M. Wt: 1603.5 g/mol
InChI Key: VWVVYPYFKVXXTE-UHFFFAOYSA-N
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Description

Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether is a complex organometallic compound It features a cobalt(III) center coordinated to a chiral ligand derived from 1,2-cyclohexanediamine and salicylaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether typically involves the following steps:

    Ligand Preparation: The chiral ligand is synthesized by reacting (1S,2S)-(-)-1,2-cyclohexanediamine with 3,3-di-t-butylsalicylaldehyde under controlled conditions to form the Schiff base.

    Complex Formation: The Schiff base ligand is then reacted with cobalt(III) triflate in an appropriate solvent, such as acetonitrile, under inert atmosphere to form the desired complex.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale synthesis, ensuring consistent quality and yield, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether can undergo various chemical reactions, including:

    Oxidation: The cobalt center can participate in redox reactions, potentially altering its oxidation state.

    Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands.

    Coordination: The compound can form coordination complexes with other metal ions or molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.

    Coordination: Coordination reactions typically occur in polar solvents like acetonitrile or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to a higher oxidation state of cobalt, while substitution reactions can yield new complexes with different ligands.

Scientific Research Applications

Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center plays a crucial role in facilitating these processes by providing a reactive site for chemical transformations. The chiral ligand also imparts stereoselectivity to the reactions, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]: Similar structure but with different chirality.

    Cyclic-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) iron(III)triflate]: Similar ligand but different metal center.

Properties

IUPAC Name

cobalt;14,28,43,57-tetratert-butyl-13,29,42,58-tetrahydroxy-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-18,24,47,53-tetrone;trifluoromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVVYPYFKVXXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=CC(=C1O)C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)O)C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)O)C(C)(C)C)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Co].[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H90Co2F6N4O20S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1603.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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